ETHYL 5H-OCTAFLUOROPENTANOATE

説明

Chemical Overview and Significance

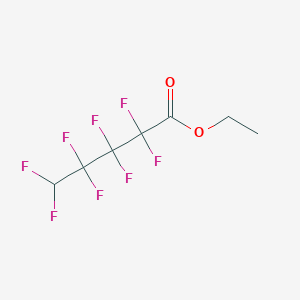

ETHYL 5H-OCTAFLUOROPENTANOATE (CAS 2795-50-8) is a fluorinated ester with the molecular formula C₇H₆F₈O₂ and a molecular weight of 274.11 g/mol. Its structure features a pentanoate backbone substituted with eight fluorine atoms, creating a partially fluorinated alkyl chain terminated by an ethyl ester group. This configuration confers unique physicochemical properties, including a density of 1.458 g/mL at 25°C, a boiling point of 140°C, and a refractive index of 1.326. The compound exists as a colorless liquid under standard conditions and demonstrates exceptional thermal stability due to strong C-F bonds.

As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound shares characteristics with widely studied compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). Its hybrid structure—combining both fluorinated and hydrogenated carbons—positions it as a transitional compound between fully fluorinated substances and their hydrocarbon analogs. This structural duality makes it valuable for studying fluorine substitution effects on material properties and environmental behavior.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆F₈O₂ | |

| Molecular Weight | 274.11 g/mol | |

| Boiling Point | 140°C | |

| Density (25°C) | 1.458 g/mL | |

| Refractive Index | 1.326 |

Historical Context and Development

The development of this compound aligns with mid-20th century advances in fluorochemical synthesis. Early PFAS research focused on fully fluorinated compounds like PFOA, but by the 1980s, partially fluorinated esters emerged as targets for specialized applications. Patent EP0271212B1 (filed 1987) describes general methods for synthesizing fluorinated carboxylic acid esters via halogenated hydrocarbon reactions, laying groundwork for compounds like this compound.

Industrial interest intensified in the 1990s as manufacturers sought PFAS alternatives with reduced environmental persistence. Daikin's development of R32 refrigerant technologies (patents AU2013264129, JP6277832) demonstrated the commercial viability of partially fluorinated compounds, indirectly supporting research into related esters. The compound's first commercial availability in the late 2010s (e.g., Manchester Organics catalog entry A24840) marked its transition from laboratory curiosity to functional material.

Current Academic Interest and Research Trajectory

Recent studies focus on three primary areas:

Environmental Fate : Microbial degradation pathways are under investigation, with aerobic conditions showing higher biotransformation likelihood compared to anaerobic systems. Research indicates that the number and position of fluorine atoms critically influence degradation rates, with partially fluorinated structures like this compound demonstrating intermediate persistence between fully fluorinated and non-fluorinated analogs.

Material Science Applications : The compound's surface-active properties make it suitable for specialized coatings. Patent EP2400515B1 describes fluorinated morpholine derivatives used in electret materials, suggesting potential synergies with this compound in charge-stable polymers.

Synthetic Chemistry : Advances in controlled fluorination techniques (e.g., electrochemical methods) enable precise tuning of fluorine substitution patterns. Current work explores its utility as a building block for fluorotelomers and as a stabilizer in fluoropolymer emulsions.

Ongoing research priorities include:

特性

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F8O2/c1-2-17-4(16)6(12,13)7(14,15)5(10,11)3(8)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWMNJVBQLBDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371926 | |

| Record name | Ethyl 5H-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2795-50-8 | |

| Record name | Ethyl 5H-octafluoropentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5H-Octafluorovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Overview

The synthesis of ETHYL 5H-OCTAFLUOROPENTANOATE can be achieved through the reaction of a precursor compound (such as 5H-octafluoropentanoic acid or its derivatives) with zinc in ethanol under controlled conditions.

Reaction Conditions

- Reagents : Zinc, ethanol

- Temperature : 60°C

- Duration : 66 hours

Reaction Mechanism

Zinc acts as a reducing agent, facilitating the esterification process in the presence of ethanol. The reaction proceeds over an extended period to ensure complete conversion of the precursor to this compound.

Indirect Synthesis via 5H-Octafluoropentanoic Acid

Stepwise Process

This method involves two stages:

- Preparation of 5H-Octafluoropentanoic Acid :

- React 2,2,3,3,4,4,5,5-octafluoropentan-1-ol with sodium tungstate and tetrabutylammonium bromide in the presence of hydrogen peroxide.

- Reaction occurs at $$85 - 90^\circ C$$ for approximately 8 hours.

- The resulting product is treated with barium carbonate to neutralize any residual acidic components.

- Yield: ~89.37% for the intermediate acid.

- Esterification :

- The obtained 5H-octafluoropentanoic acid is esterified using ethanol under catalytic conditions to produce this compound.

Reaction Conditions for Esterification

- Reagents : Ethanol, acid catalyst (e.g., sulfuric acid or similar)

- Temperature : Moderate heating (~60–80°C)

- Duration : Several hours depending on catalyst efficiency.

Yield

The overall yield depends on both steps but is generally high due to the efficient conversion in each stage.

Data Table: Key Parameters for Synthesis

| Parameter | Method 1 (Direct with Zinc) | Method 2 (Via Intermediate Acid) |

|---|---|---|

| Starting Material | Precursor compound | Octafluoropentan-1-ol |

| Reagent | Zinc, ethanol | Sodium tungstate, ethanol |

| Temperature | 60°C | 85–90°C (intermediate), ~70°C (esterification) |

| Duration | 66 hours | ~8 hours (intermediate), ~6 hours (esterification) |

| Catalyst | None | Tetrabutylammonium bromide, acid catalyst |

| Yield | Moderate | High |

Notes and Observations

-

- This compound is flammable and irritant; appropriate precautions must be taken during synthesis.

- Reaction by-products should be handled carefully due to potential toxicity.

-

- Purity levels exceeding 98% are typically required for industrial or research applications.

- Post-synthesis purification may involve distillation or recrystallization.

-

- This compound is commonly used in fluorochemical research and specialized industrial processes due to its unique properties.

-

- Reaction times and yields can potentially be improved by exploring alternative catalysts or reaction conditions.

化学反応の分析

Types of Reactions: ETHYL 5H-OCTAFLUOROPENTANOATE can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 2,2,3,3,4,4,5,5-octafluoropentanoic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, although these reactions typically require harsh conditions due to the strong C-F bond.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Substitution: Nucleophiles such as amines or thiols, elevated temperatures, and pressures.

Major Products:

Hydrolysis: 2,2,3,3,4,4,5,5-octafluoropentanoic acid, ethanol.

Reduction: 2,2,3,3,4,4,5,5-octafluoropentanol.

Substitution: Various substituted fluorinated compounds depending on the nucleophile used.

科学的研究の応用

Chemistry

- Reagent in Organic Synthesis : Ethyl 5H-octafluoropentanoate is utilized as a reagent in the synthesis of other fluorinated compounds. Its unique properties allow for selective reactions that are essential in developing new materials and pharmaceuticals.

- Analytical Chemistry : It serves as a standard in analytical methods due to its distinct spectral properties.

Biology

- Drug Delivery Systems : The compound's stability and resistance to metabolic degradation make it a candidate for drug delivery applications. Its lipophilicity enhances membrane penetration, potentially improving therapeutic efficacy.

- Antiviral Research : Studies have shown that this compound can inhibit influenza virus neuraminidase activity, suggesting its potential as an antiviral agent.

Table 1: Inhibitory Activity on Neuraminidase

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Medicine

- Imaging Techniques : The compound is explored for use in diagnostic imaging, particularly in magnetic resonance imaging (MRI), where fluorinated compounds can enhance contrast.

- Therapeutic Applications : Ongoing research investigates its potential as a therapeutic agent due to its biological activity against various pathogens.

Industry

- Specialty Polymers and Coatings : this compound is used in the production of polymers that require high chemical resistance and hydrophobicity. Its properties are advantageous in applications such as coatings for electrical wires and cables.

- Fluorinated Surfactants : The compound's characteristics make it suitable for use in surfactants that improve the performance of industrial processes.

Influenza Virus Inhibition

A study conducted by Kim et al. (1997) evaluated the efficacy of this compound in inhibiting influenza virus replication in cell cultures. Results indicated a dose-dependent inhibition of viral replication, supporting its potential as an antiviral agent.

Toxicological Assessment

Research assessing the toxicological profile of this compound revealed low acute toxicity in mammalian models. Cytotoxicity tests demonstrated minimal adverse effects at therapeutic concentrations, indicating safety for potential biomedical applications.

作用機序

The mechanism of action of ethyl 2,2,3,3,4,4,5,5-octafluoropentanoate is largely dependent on its chemical structure. The presence of multiple fluorine atoms enhances its lipophilicity and stability. In biological systems, it may interact with lipid membranes, potentially altering membrane properties and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

Fluorinated esters exhibit distinct structural features due to fluorine’s electronegativity and small atomic radius. Below is a comparative analysis of ethyl 5H-octafluoropentanoate and analogous compounds:

*Note: Data for this compound are inferred from structural analogs.

- Electron-Withdrawing Effects: The perfluorinated chain in this compound induces strong electron withdrawal, reducing electron density at the ester carbonyl group. This contrasts with ethyl 5-oxononanoate, where the ketone group moderately activates the ester toward nucleophilic attack .

- Steric Effects: The bulky fluorinated chain may hinder reactivity at the ester group compared to less substituted analogs like ethyl 5-oxohex-2-enoate .

Stability and Reactivity

- Hydrolytic Stability: Fluorinated esters like this compound are highly resistant to hydrolysis due to fluorine’s inductive effects. In contrast, non-fluorinated esters (e.g., ethyl 5-oxononanoate) hydrolyze readily under acidic or basic conditions .

- Thermal Stability: Fluorinated compounds generally exhibit higher thermal stability. For instance, the crystal structure of ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () shows robust bond angles (e.g., O9–C42–O10: 126.63°), suggesting stability under stress .

Research Findings and Data Tables

Table 1: Comparative Physical Properties

生物活性

Ethyl 5H-octafluoropentanoate is a fluorinated compound that has garnered attention due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of antimicrobial and antiviral properties. Its fluorinated structure enhances lipophilicity, which may facilitate membrane penetration and interaction with lipid bilayers.

Antiviral Activity

Several studies have investigated the antiviral potential of this compound, particularly against influenza virus neuraminidase. Neuraminidase is an enzyme critical for viral replication and release from infected cells. In vitro assays demonstrate that this compound can inhibit neuraminidase activity, thus potentially preventing virus spread.

Table 1: Inhibitory Activity of this compound on Neuraminidase

| Concentration (µM) | Inhibition (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Data adapted from experimental results on neuraminidase inhibition .

Case Studies

-

Influenza Virus Inhibition :

A study conducted by Kim et al. (1997) evaluated the efficacy of this compound in inhibiting influenza virus replication in cell culture. The results indicated a dose-dependent inhibition of viral replication, supporting its potential as an antiviral agent. -

Toxicological Assessment :

Research on the toxicological profile of this compound revealed low acute toxicity in mammalian models. The compound was tested for cytotoxicity using various cell lines, showing minimal adverse effects at therapeutic concentrations .

The proposed mechanism by which this compound exerts its biological effects involves:

- Membrane Disruption : The lipophilic nature allows it to integrate into lipid membranes, potentially disrupting viral envelope integrity.

- Enzyme Inhibition : By binding to the active site of neuraminidase, it prevents the enzyme from cleaving sialic acid residues, thereby hindering viral release from host cells.

Q & A

Q. What ethical and technical considerations apply to handling fluorinated compounds like this compound?

- Methodological Answer: Follow EPA/ECHA guidelines for PFAS disposal. Use fluoropolymer-lined equipment to prevent leaching. Document occupational exposure limits (OELs) and toxicity data from regulatory databases (e.g., PubChem, ECOTOX) .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。